molecular formula C18H17N5O B11001716 N-(1H-indol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(1H-indol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B11001716
M. Wt: 319.4 g/mol
InChI Key: KBSLEKZSXKXZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a useful research compound. Its molecular formula is C18H17N5O and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H17N5O/c24-18(20-14-7-8-15-13(12-14)9-10-19-15)6-3-5-17-22-21-16-4-1-2-11-23(16)17/h1-2,4,7-12,19H,3,5-6H2,(H,20,24)

InChI Key

KBSLEKZSXKXZJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with an indole moiety, a bromo substitution at the 6-position, and an oxazole ring. Its molecular formula is C16H16BrN3O2C_{16}H_{16}BrN_{3}O_{2}, with a molecular weight of approximately 366.25 g/mol . The presence of these functional groups suggests a diverse range of potential interactions with biological targets.

Antitumor Activity

Research indicates that N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exhibits antitumor properties. Studies have demonstrated that compounds with similar structural features can inhibit various kinases involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis. This compound has shown promise in inhibiting tumor growth in vitro across several cancer cell lines .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It is believed to modulate the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes . The oxazole moiety may contribute to this activity by enhancing the compound's interaction with inflammatory mediators.

The mechanisms through which N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exerts its biological effects include:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases that are crucial for cancer cell survival and proliferation.
  • Cytokine Modulation : The compound may reduce the levels of inflammatory cytokines, thereby alleviating inflammation.
  • Biofilm Disruption : There is evidence suggesting that it can prevent biofilm formation in bacterial strains, which is significant for treating infections associated with chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antibacterial Activity : A study demonstrated that derivatives based on 6-bromoindole showed enhanced antibacterial activity against resistant strains of bacteria such as MRSA. These compounds were effective at low minimum inhibitory concentrations (MIC), indicating their potential as therapeutic agents .
  • Cytotoxicity Studies : Compounds similar to N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exhibited significant cytotoxicity against various cancer cell lines, with IC50 values often below 10 μM .

Data Tables

Activity Type Observation Reference
AntitumorInhibits cell proliferation in cancer lines
Anti-inflammatoryModulates pro-inflammatory cytokines
AntibacterialEffective against MRSA with low MIC
CytotoxicityIC50 < 10 μM in multiple cancer cell lines

Scientific Research Applications

Pharmacological Potential

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Indole derivatives are frequently associated with anticancer properties. The unique combination of the indole and triazolo-pyridine components may enhance its efficacy against various cancer cell lines.
  • Antifungal Properties : Similar compounds have been shown to inhibit fungal growth effectively. The triazole ring is known for its antifungal mechanism by inhibiting cytochrome P450-dependent enzymes.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective roles due to the indole structure's involvement in neurotransmitter modulation.

Medicinal Chemistry

The compound has been explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance its biological activity and selectivity.

Case Studies

Several studies have investigated similar compounds with structural analogs:

Compound NameStructureKey Features
N-(2-(1H-indol-3-yl)ethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamideStructureSimilar indole and triazolo-pyridine structure; potential anticancer activity.
N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-[1,2,4]triazolo[4,3-a]pyridinStructureContains a benzimidazole core; studied for similar biological activities.

These studies underscore the importance of exploring structural variations to optimize therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.